Critical Intermediate for MK-8033: Enabling Preferential c-Met Kinase Binding
The compound is a key precursor in the synthesis of MK-8033, a dual c-Met/Ron kinase inhibitor. The presence of the 1-methylpyrazole moiety in the final inhibitor is essential for its unique mechanism of action, which shows preferential binding to the activated (phosphorylated) state of c-Met kinase. This translates to a 3-fold tighter binding to the phosphorylated kinase domain (Kd = 3.2 nM) compared to the unphosphorylated form (Kd = 10.4 nM) . In cellular assays, this translates to potent inhibition of c-Met autophosphorylation with an IC50 of 29 nM in GTL16 cells, while showing no inhibition (IC50 > 10000 nM) in the non-c-Met driven HCT116 cell line, confirming on-target selectivity [1].
| Evidence Dimension | Binding affinity to activated vs. inactive c-Met kinase |
|---|---|
| Target Compound Data | Kd = 3.2 nM (phosphorylated c-Met) |
| Comparator Or Baseline | Kd = 10.4 nM (unphosphorylated c-Met) |
| Quantified Difference | 3-fold tighter binding |
| Conditions | In vitro binding assay (MK-8033 hydrochloride, not the free base building block, but the 1-methylpyrazole moiety is essential for this activity). |
Why This Matters
This data demonstrates that the specific 1-methylpyrazole moiety, which is derived from the target compound, is a critical structural determinant for achieving a novel, conformation-selective inhibition mechanism. This is a key differentiator for programs targeting activated c-Met in oncology, and procurement of the exact building block is necessary to reproduce this activity.
- [1] BindingDB. BDBM50427138 CHEMBL2323775::MK-8033. Affinity Data: IC50: 29nM. Assay Description: Inhibition of HGF-stimulated c-MET autophosphorylation. View Source
